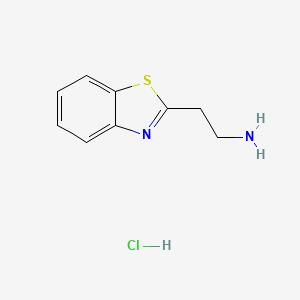

2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride

Descripción

2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride (CAS: 82928-10-7) is a heterocyclic organic compound characterized by a benzothiazole ring fused to an ethylamine moiety, with a hydrochloride salt enhancing its solubility in polar solvents . This structural framework allows for applications in materials science and medicinal chemistry, particularly due to its photophysical properties and hydrogen-bonding capabilities . The compound is synthesized via condensation reactions involving 2-aminothiophenol derivatives and α-haloketones, followed by hydrochloride salt formation. It typically exhibits a purity of 95% in commercial preparations .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAXSLJBPLFBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride typically involves the following steps:

Cyclization of 2-aminothiophenols: This step involves the reaction of 2-aminothiophenols with acid chlorides to form the benzothiazole ring.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Análisis De Reacciones Químicas

2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the mycobacteria.

Comparación Con Compuestos Similares

Substituent Effects on the Benzothiazole Core

- 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine Hydrochloride Molecular Formula: C₁₀H₁₀ClF₃N₂S Key Difference: A trifluoromethyl (-CF₃) group at the 5-position of the benzothiazole ring.

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine Hydrochloride

- Molecular Formula : C₁₀H₁₂Cl₂N₂O₂

- Key Difference : Replacement of the benzothiazole sulfur with oxygen (benzoxazole) and addition of chloro and methyl substituents.

- Impact : The oxygen atom reduces electron density, decreasing π-conjugation efficiency. The chloro and methyl groups introduce steric hindrance, altering binding affinity in biological systems .

Heterocycle Replacement

2-(1H-Benzimidazol-2-yl)ethylamine Dihydrochloride

2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride

Physicochemical Properties

Notes:

Protein Interaction Profiles

- Indole Derivatives (e.g., 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl) : Exhibit hydrogen bonding with HSP90 residues (e.g., GLU527, TYR604), suggesting utility in cancer therapeutics .

- Benzoxazole Analogues : Used as fluorescent dyes but show reduced binding affinity to ATP-binding pockets compared to benzothiazoles .

Actividad Biológica

2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

1. Antimicrobial Activity

Research indicates that 2-(1,3-benzothiazol-2-yl)ethanamine hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

2. Antifungal Activity

The compound also shows antifungal efficacy against several fungal pathogens. Studies have reported its effectiveness in inhibiting the growth of fungi such as Candida albicans.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 32 | |

| Aspergillus niger | 64 |

3. Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT-116 (colon cancer) | 0.66 | Inhibition of rRNA synthesis | |

| MCF-7 (breast cancer) | 0.75 | Induction of apoptosis via mitochondrial pathway |

The biological activity of 2-(1,3-benzothiazol-2-yl)ethanamine hydrochloride is attributed to its interaction with various molecular targets:

- Antimicrobial Action : The compound inhibits cell wall synthesis in bacteria by targeting the enzyme DprE1, crucial for mycobacterial cell wall biosynthesis .

- Anticancer Mechanism : It disrupts critical signaling pathways involved in cell proliferation and survival, leading to apoptosis in tumor cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of 2-(1,3-benzothiazol-2-yl)ethanamine hydrochloride on a panel of clinical isolates from patients with infections. The compound demonstrated significant activity against resistant strains of Staphylococcus aureus, suggesting potential for development as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In a preclinical trial involving HCT-116 colon cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The study concluded that its mechanism involves modulation of apoptosis-related proteins, providing a basis for further investigation into its therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling benzothiazole derivatives with ethylamine precursors under acidic or basic conditions. For example, analogous compounds like 2-(3-bromo-1,2-oxazol-4-yl)ethan-1-amine hydrochloride are synthesized via nucleophilic substitution reactions using brominated intermediates and amine hydrochlorides . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR (¹H/¹³C): Confirm proton and carbon environments (e.g., benzothiazole aromatic protons at δ 7.2–8.5 ppm).

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H⁺] for C₉H₁₀ClN₂S: m/z ≈ 229.6).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Refer to Safety Data Sheets (SDS) for analogous benzothiazole derivatives:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, which may cause irritation .

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when dealing with twinned crystals or low-resolution data?

- Methodology : Employ the SHELX program suite (e.g., SHELXL for refinement). For twinned crystals, use the TWIN/BASF commands to model twin laws. High-resolution data (>1.0 Å) improves refinement accuracy, but for low-resolution data, apply restraints on bond lengths/angles and utilize the RIGU command to constrain isotropic displacement parameters . Validate refinement with R-factor convergence (R1 < 0.05) and residual electron density maps.

Q. What strategies resolve contradictions in biochemical assay data (e.g., inconsistent IC₅₀ values) for this compound?

- Methodology : Cross-validate results using orthogonal assays:

- Surface Plasmon Resonance (SPR) : Confirm binding affinity to targets like HSP90.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) to assess binding specificity.

- Control for assay-specific variables (e.g., buffer pH, DMSO concentration) that may alter compound solubility .

Q. How can researchers design experiments to study this compound’s interactions with macromolecular targets (e.g., enzymes or receptors)?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding poses to targets like HSP90. Validate with:

- Mutagenesis Studies : Replace key residues (e.g., GLU527 in HSP90) to test hydrogen-bonding interactions .

- Fluorescence Quenching : Monitor tryptophan fluorescence changes upon ligand binding to quantify dissociation constants (Kd).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.